

# An In-Depth Technical Guide to Dimestrol: Molecular Properties, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: *Dimestrol*

Cat. No.: *B1670655*

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## Abstract

**Dimestrol**, a synthetic nonsteroidal estrogen, has been a subject of interest in medicinal chemistry and pharmacology due to its estrogenic activity. This technical guide provides a comprehensive overview of the molecular properties, experimental protocols for synthesis and analysis, and the biological signaling pathways of **Dimestrol**. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and mechanism of action.

## Molecular Properties of Dimestrol

**Dimestrol**, also known as diethylstilbestrol dimethyl ether, is a stilbene derivative with potent estrogenic effects. Its key molecular and physical properties are summarized in the tables below.

## Chemical and Physical Data

Property	Value	Reference(s)
Molecular Formula	C20H24O2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	296.40 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	130-79-0	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	124 °C	<a href="#">[3]</a>
Boiling Point	Not available	
Appearance	Crystals	<a href="#">[3]</a>

## Identifiers and Descriptors

Identifier/Descriptor	Value	Reference(s)
SMILES	<chem>CC/C(=C(\CC)/c1ccc(cc1)OC)/c2ccc(cc2)OC</chem>	<a href="#">[2]</a>
InChI	InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+	<a href="#">[1]</a> <a href="#">[4]</a>
InChIKey	VQOAQMIKPYNMVF-MQUCBEESA-N	<a href="#">[1]</a> <a href="#">[4]</a>

## Solubility Data

Solvent	Solubility	Reference(s)
Water	Practically insoluble	[3]
Alcohol	Soluble	[3]
Acetone	Freely soluble	[3]
Ether	Freely soluble	[3]
Vegetable Oils	Soluble	[3]

## Experimental Protocols

### Synthesis of Dimestrol

A common method for the synthesis of **Dimestrol** involves the reductive coupling of p-methoxypropiophenone.

Materials:

- p-Methoxypropiophenone
- Titanium (IV) chloride (TiCl<sub>4</sub>)
- Zinc dust
- Tetrahydrofuran (THF), anhydrous
- Benzene, anhydrous
- 2 M Hydrochloric acid
- Diethyl ether
- Saturated sodium chloride solution
- Magnesium sulfate, anhydrous
- Silica gel for column chromatography

#### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (10.0 mmol).
- Add anhydrous tetrahydrofuran (20 mL) to the flask to create a slurry.
- Slowly add a solution of titanium (IV) chloride (5.0 mmol) in anhydrous benzene (3 mL) to the zinc slurry.
- Reflux the resulting mixture overnight. This will generate the active low-valent titanium reagent.
- Prepare a solution of p-methoxypropiophenone (3.0 mmol) in anhydrous tetrahydrofuran (5 mL).
- Add the p-methoxypropiophenone solution to the refluxing titanium reagent mixture.
- Continue to reflux the reaction mixture for an additional 12 hours.
- After cooling to room temperature, pour the reaction mixture into 50 mL of 2 M aqueous hydrochloric acid.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solution in vacuo to obtain the crude product.

## Purification of Dimestrol

The crude **Dimestrol** can be purified by column chromatography followed by recrystallization.

#### Column Chromatography:

- Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column and collect fractions.
- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
- Combine the pure fractions and evaporate the solvent.

#### Recrystallization:

- Dissolve the purified **Dimestrol** from the column chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot (e.g., petroleum ether).<sup>[3]</sup>
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to obtain pure **Dimestrol**.

## Analytical Characterization

The identity and purity of the synthesized **Dimestrol** can be confirmed by various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra should be acquired to confirm the chemical structure. The expected signals would correspond to the aromatic protons, the methoxy groups, and the ethyl groups of the **Dimestrol** molecule.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-O stretching of the methoxy groups, the C=C stretching of the alkene and aromatic rings, and the C-H stretching of the alkyl and aromatic groups.

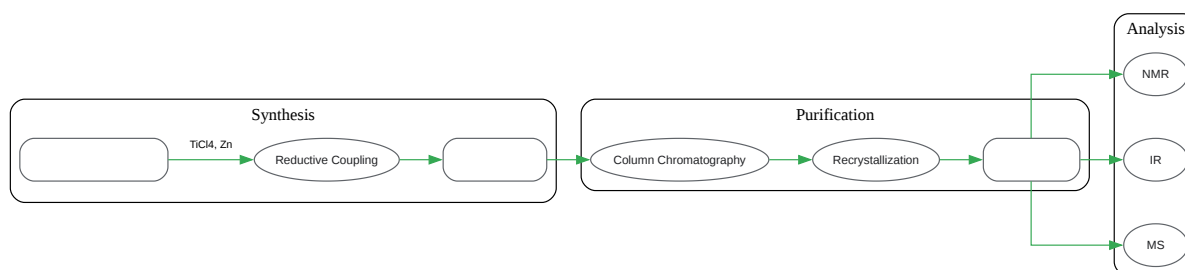
- Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of **Dimestrol** ( $m/z = 296.4$ ).

## Biological Activity and Signaling Pathways

**Dimestrol** exerts its biological effects by acting as an agonist for estrogen receptors (ERs), primarily ER $\alpha$  and ER $\beta$ .<sup>[5]</sup> As a synthetic estrogen, its mechanism of action is analogous to that of other well-characterized estrogens like diethylstilbestrol (DES).

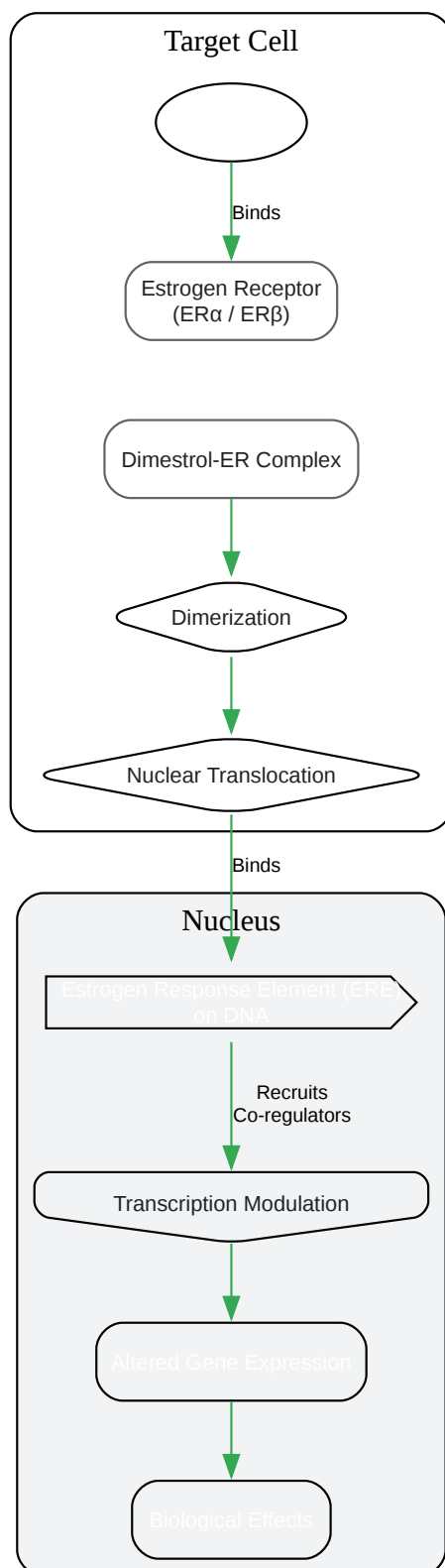
Upon entering a target cell, **Dimestrol** binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus if it was in the cytoplasm. In the nucleus, the **Dimestrol**-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately leading to the modulation (activation or repression) of gene transcription. The altered gene expression profile results in the various physiological and pathophysiological effects associated with estrogenic compounds.

Below are Graphviz diagrams illustrating the general experimental workflow for **Dimestrol** synthesis and the proposed signaling pathway.



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Caption: Experimental workflow for the synthesis, purification, and analysis of **Dimestrol**.



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Caption: Proposed signaling pathway of **Dimestrol** via estrogen receptor activation.

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